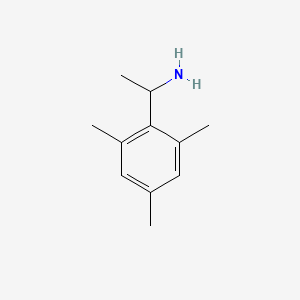

1-Mesitylethanamine

Description

1-Mesitylethanamine (CAS No. 76808-14-5) is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . Structurally, it consists of an ethanamine backbone (CH₃CH₂NH₂) substituted with a mesityl group (2,4,6-trimethylphenyl) at the α-carbon. The mesityl group introduces significant steric bulk and electron-donating methyl substituents, which influence the compound’s physicochemical properties, such as lipophilicity and basicity.

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIICDKJNNIEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998128 | |

| Record name | 1-(2,4,6-Trimethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76808-14-5 | |

| Record name | alpha-(2,4,6-Trimethylphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4,6-Trimethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Mesitylethanamine can be synthesized through several methods. One common synthetic route involves the alkylation of mesitylene with ethylamine. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of mesitylene and ethylamine into the reactor, where they undergo a catalytic reaction. The product is then purified through distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Mesitylethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-Mesitylethanamine finds applications across several scientific domains:

Chemistry

- Chiral Building Block : It is utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chiral nature allows for the creation of enantiomerically pure compounds.

- Synthetic Routes : Common methods for synthesizing this compound include alkylation reactions using mesitylene and ethylamine under catalytic conditions. This compound can undergo various chemical reactions such as oxidation to form amides or nitriles, reduction to primary amines, and nucleophilic substitution reactions.

Biology

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit aspartic proteases, such as endothiapepsin. The mechanism involves hydrogen bonding interactions with critical residues in the enzyme's active site, demonstrating potential therapeutic applications.

- Ligand in Biochemical Assays : It serves as a ligand in various biochemical assays, aiding in the study of enzyme-substrate interactions.

Medicine

- Pharmacological Properties : The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Industry

- Specialty Chemicals Production : this compound is used as an intermediate in the synthesis of specialty chemicals, polymers, and resins. Its unique properties make it suitable for various industrial applications.

Case Studies and Experimental Data

Recent studies have focused on synthesizing bioisosteres of this compound to enhance its biological activity and stability. Below is a summary table highlighting key findings from relevant research:

| Study | Focus | Findings |

|---|---|---|

| Dainshefsky's Dienes | Asymmetric Synthesis | Demonstrated that 1-Mesitylethylamine acts as a novel chiral auxiliary with significant efficacy in asymmetric synthesis. |

| Biochemical Assays | Enzyme Inhibition | Found that certain derivatives exhibit IC₅₀ values in the micromolar range against endothiapepsin, indicating strong inhibitory activity. |

| Fluorescence-Based Assays | Biochemical Activity | Adapted assays revealed varying degrees of inhibition among derivatives, showcasing their potential therapeutic applications. |

Mechanism of Action

The mechanism of action of 1-Mesitylethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic pathways, where the compound influences the biochemical processes within cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Mesitylethanamine | 76808-14-5 | C₁₁H₁₇N | 2,4,6-Trimethylphenyl, primary amine | 163.26 |

| 1-(3-Chlorophenyl)-N-methylethanamine | 149529-99-7 | C₉H₁₂ClN | 3-Chlorophenyl, N-methylamine | 169.65 |

| R-(+)-1-(Naphthyl)ethylamine | 3886-70-2 | C₁₂H₁₃N | 1-Naphthyl, primary amine | 171.24 |

| (R)-N-Methyl-1-phenylethanamine | - | C₉H₁₃N | Phenyl, N-methylamine | 135.21 |

Key Observations :

- Steric Effects : The mesityl group in this compound provides greater steric hindrance compared to phenyl or naphthyl groups in other analogs. This reduces reactivity in nucleophilic reactions but enhances stability in hydrophobic environments .

- Electronic Effects : The electron-donating methyl groups in the mesityl substituent increase the amine’s basicity compared to electron-withdrawing groups (e.g., chloro in 1-(3-Chlorophenyl)-N-methylethanamine) .

Physicochemical Properties

| Property | This compound | 1-(3-Chlorophenyl)-N-methylethanamine | R-(+)-1-(Naphthyl)ethylamine | (R)-N-Methyl-1-phenylethanamine |

|---|---|---|---|---|

| Lipophilicity (LogP) | High (estimated) | Moderate (Cl substituent) | High (naphthyl group) | Moderate (phenyl group) |

| Basicity (pKa) | ~10.5 (estimated) | ~9.8 (due to Cl) | ~10.2 | ~9.5 |

| Solubility | Low in water | Low in water | Very low in water | Moderate in organic solvents |

Notes:

Pharmacological and Toxicological Considerations

- Receptor Targeting : Phenethylamine derivatives, such as (R)-N-Methyl-1-phenylethanamine, are explored in medicinal chemistry for their affinity toward adrenergic and dopaminergic receptors . The mesityl group may confer selectivity toward hydrophobic binding pockets.

- Toxicity : Safety data for naphthyl-substituted amines (e.g., R-(+)-1-(Naphthyl)ethylamine) highlight risks of skin/eye irritation and systemic toxicity, suggesting similar precautions for this compound .

Biological Activity

1-Mesitylethanamine, also known as 2-mesityl-2-aminoethanol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Inhibition of Aspartic Proteases

Research has indicated that this compound derivatives can inhibit aspartic proteases, such as endothiapepsin. The inhibition mechanism involves the formation of hydrogen bonds between the amino group of the compound and critical residues in the enzyme's active site. For instance, studies have shown that certain derivatives exhibit IC₅₀ values in the micromolar range, suggesting significant inhibitory activity against these enzymes .

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of compounds related to this compound. Below is a summary table of key findings from relevant research:

Research Findings

Recent studies have focused on synthesizing bioisosteres of this compound to enhance its biological activity and stability. These modifications aim to improve binding affinity and reduce susceptibility to hydrolysis, thereby increasing the therapeutic potential of these compounds.

Fluorescence-Based Assays

Fluorescence-based assays adapted from HIV-protease assays have been employed to evaluate the biochemical activity of this compound derivatives. These assays indicate varying degrees of inhibition against target enzymes, providing insight into their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.